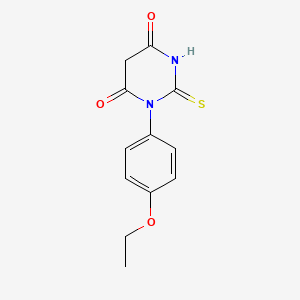
delta 14 cis Pentadecenoic acid methyl ester
概要
説明
Delta 14 cis Pentadecenoic acid methyl ester is a fatty acid methyl ester with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . . This compound is part of a broader class of fatty acid methyl esters, which are commonly used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Delta 14 cis Pentadecenoic acid methyl ester can be synthesized through the esterification of delta 14 cis Pentadecenoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including this compound, often involves the transesterification of triglycerides with methanol . This process is catalyzed by either acidic or basic catalysts and is carried out under controlled temperature and pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
Delta 14 cis Pentadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Delta 14 cis Pentadecenoic acid methyl ester has diverse applications in scientific research, including:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Medicine: Research is ongoing to explore its potential as a biomarker for certain metabolic disorders.
Industry: It is used in the production of biodiesel and as a component in various industrial formulations.
作用機序
The mechanism of action of delta 14 cis Pentadecenoic acid methyl ester involves its incorporation into lipid metabolic pathways. It undergoes β-oxidation, a process that breaks down fatty acids to produce energy . This pathway involves several enzymes, including acyl-CoA dehydrogenase and enoyl-CoA hydratase, which catalyze the sequential removal of two-carbon units from the fatty acid chain .
類似化合物との比較
Similar Compounds
Methyl cis-10-pentadecenoate: Another fatty acid methyl ester with a similar structure but differing in the position of the double bond.
Methyl 14-methylpentadecanoate: A branched-chain fatty acid methyl ester with a methyl group at the 14th carbon.
Uniqueness
Delta 14 cis Pentadecenoic acid methyl ester is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions in metabolic pathways and makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
methyl pentadec-14-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3H,1,4-15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPVAFXMHOCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3166691.png)
![2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide](/img/structure/B3166704.png)
![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)

![Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3166737.png)








![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)
